

RWJ-676070: A Technical Overview of a Potent p38 MAPK Inhibitor

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Compound of Interest

Compound Name: RWJ-676070

Cat. No.: B1680342

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Introduction

RWJ-676070 is a potent and selective, orally active inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).^{[1][2][3]} Developed by The R. W. Johnson Pharmaceutical Research Institute, this small molecule inhibitor has been a valuable tool in preclinical research for investigating the role of the p38 MAPK signaling pathway in various pathological conditions, including inflammation, cancer, and cardiovascular disease.^{[1][2][4][5]} This document provides a comprehensive technical guide on the discovery, mechanism of action, and key experimental data related to **RWJ-676070**.

Discovery and History

RWJ-676070, with the chemical name 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyne-1-ol, was first described in a 1999 publication in the Journal of Pharmacology and Experimental Therapeutics.^[2] The research aimed to identify a potent inhibitor of p38 MAPK, a key enzyme in the inflammatory cascade responsible for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β).^{[1][2]} The discovery of **RWJ-676070** provided a more potent and selective tool for studying p38 MAPK signaling compared to the then-standard inhibitor, SB 203580.^[2] The compound was later also referred to as JNJ 3026582.^[3]

Mechanism of Action

RWJ-676070 exerts its effects by selectively inhibiting the kinase activity of p38 α and p38 β MAPK.[1][2][3] The p38 MAPK signaling cascade is a three-tiered system involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and finally p38 MAPK.[6][7] Upon activation by cellular stressors or inflammatory cytokines, this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors (e.g., ATF-2, MEF2C) and other kinases (e.g., MAPKAPK-2/3), ultimately resulting in the transcriptional upregulation of inflammatory mediators.[6][7] **RWJ-676070** binds to the ATP-binding pocket of p38 α and p38 β , preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory response.

Quantitative Data

The inhibitory activity of **RWJ-676070** has been quantified in various enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of **RWJ-676070** against p38 MAPK Isoforms

Isoform	IC50 (μ M)	Source
p38 α	1.0	[1][3]
p38 β	11	[1][3]
p38 γ	No significant activity	[2][3]
p38 δ	No significant activity	[2][3]

Table 2: Inhibitory Activity of **RWJ-676070** on Cytokine Production

Cytokine	Stimulus	Cell Type	IC50 (nM)	Source
TNF- α	Lipopolysaccharide (LPS)	Human PBMCs	3	[2] [3]
TNF- α	Staphylococcal Enterotoxin B (SEB)	Human PBMCs	13	[2] [3]
IL-1 β	-	-	11	[1]
IL-8	-	-	30	[1]

Table 3: In Vivo Efficacy of **RWJ-676070**

Species	Model	Dose	Inhibition of TNF- α Production	Source
Mice	LPS-induced	50 mg/kg (oral)	87%	[2] [3]
Rats	LPS-induced	25 mg/kg (oral)	91%	[2] [3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of **RWJ-676070**.

In Vitro p38 MAPK Kinase Assay

This assay determines the direct inhibitory effect of **RWJ-676070** on the enzymatic activity of purified p38 MAPK.

- Reagents: Recombinant human p38 α or p38 β enzyme, biotinylated ATF-2 substrate peptide, [γ -³³P]ATP, kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 2 mM DTT), **RWJ-676070** stock solution (in DMSO), and streptavidin-coated scintillation proximity assay (SPA) beads.
- Procedure:

1. Prepare serial dilutions of **RWJ-676070** in kinase assay buffer.
 2. In a microplate, combine the recombinant p38 MAPK enzyme, biotinylated ATF-2 substrate, and the diluted **RWJ-676070** or vehicle (DMSO).
 3. Initiate the kinase reaction by adding $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
 4. Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
 5. Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.
 6. Allow the beads to settle and capture the biotinylated, ^{33}P -labeled ATF-2.
 7. Measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **RWJ-676070** relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cytokine Inhibition Assay in Human PBMCs

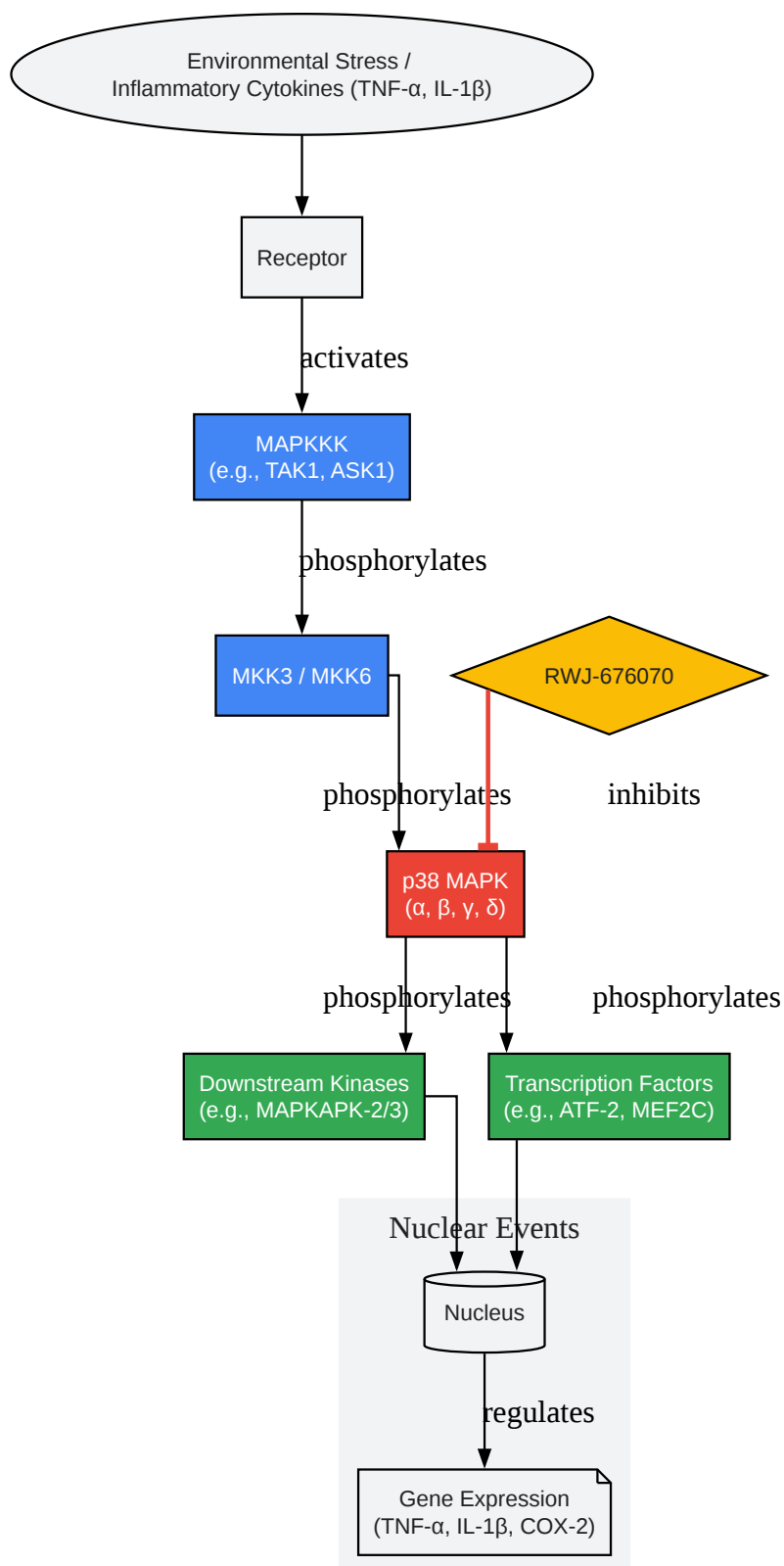
This cell-based assay measures the ability of **RWJ-676070** to inhibit the production of pro-inflammatory cytokines from immune cells.

- Reagents: Human peripheral blood mononuclear cells (PBMCs), RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB) as a stimulant, **RWJ-676070** stock solution (in DMSO), and an ELISA kit for the cytokine of interest (e.g., TNF- α).
- Procedure:
 1. Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
 2. Plate the PBMCs in a 96-well culture plate at a density of approximately 2×10^5 cells/well.

3. Pre-incubate the cells with serial dilutions of **RWJ-676070** or vehicle (DMSO) for 1-2 hours.
 4. Stimulate the cells by adding LPS (e.g., 100 ng/mL) or SEB (e.g., 1 µg/mL).
 5. Incubate the plate at 37°C in a humidified CO₂ incubator for 18-24 hours.
 6. Collect the cell culture supernatants.
 7. Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of **RWJ-676070** compared to the stimulated vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

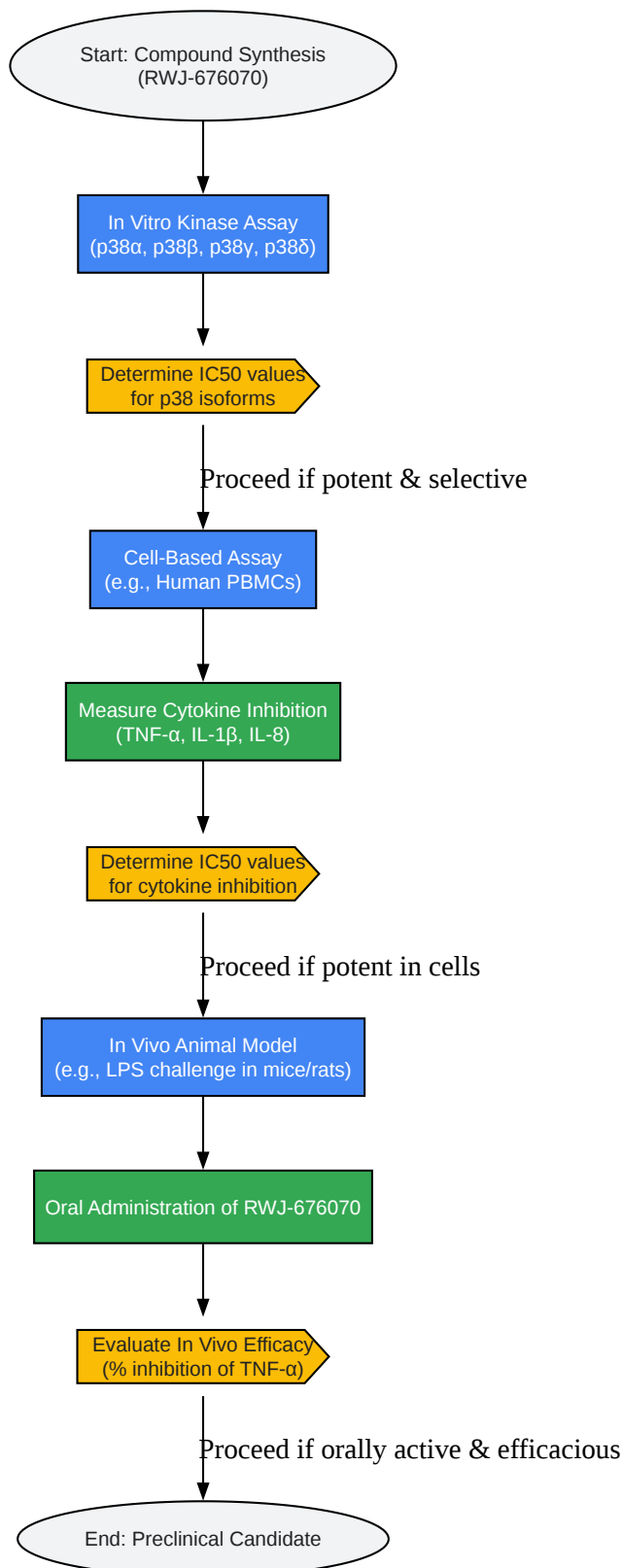
p38 MAPK Signaling Pathway



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Caption: The p38 MAPK signaling cascade and the inhibitory action of **RWJ-676070**.

Experimental Workflow for RWJ-676070 Evaluation



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